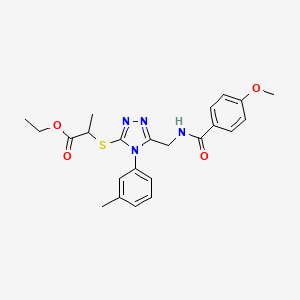

![molecular formula C15H11N3O3S B2632408 2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one CAS No. 899946-37-3](/img/structure/B2632408.png)

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties that make it an ideal candidate for use in various experiments and studies. In

Applications De Recherche Scientifique

Antitubercular Activity

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one: derivatives have shown promise in combating tuberculosis. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were investigated for their in vitro antitubercular activity . Further research in this area could lead to novel antitubercular drugs.

Solubility Enhancement Studies

Understanding the solubility behavior of compounds is crucial for drug formulation. Researchers have explored the solubility measurement and modeling of 2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one (also known as ROY) in various solvents. The Y form of ROY was prepared via solution-mediated transition from its ON form, obtained by anti-solvent crystallization in DMSO. Characterization techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TG), IR absorption spectra, and powder X-ray diffraction (PXRD) were employed to verify the successful preparation of the pure Y form .

Betti Reaction Products

The solvent-free Betti reaction of 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester yielded (S,S)-2-(((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester. This product was characterized and could find applications in medicinal chemistry or as a building block for further synthesis .

Mécanisme D'action

Target of action

Nitrophenyl compounds, thiophenes, and pyridazines have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with . Without specific information, it’s difficult to say how “2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one” interacts with its targets.

Biochemical pathways

Nitrophenyl compounds, thiophenes, and pyridazines can affect a variety of biochemical pathways, depending on their specific targets

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information, it’s difficult to say what the effects of “2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one” would be.

Propriétés

IUPAC Name |

2-[(3-nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXDWAKMPHNAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2632327.png)

![2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2632328.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate](/img/structure/B2632332.png)

![3-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B2632334.png)

![(3As,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2632336.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2632342.png)